1-(4-Bromophenyl)tetradecan-1-one 1-(4-Bromophenyl)tetradecan-1-one
Brand Name: Vulcanchem
CAS No.: 113584-27-3
VCID: VC21398710
InChI: InChI=1S/C20H31BrO/c1-2-3-4-5-6-7-8-9-10-11-12-13-20(22)18-14-16-19(21)17-15-18/h14-17H,2-13H2,1H3
SMILES: CCCCCCCCCCCCCC(=O)C1=CC=C(C=C1)Br
Molecular Formula: C20H31BrO
Molecular Weight: 367.4g/mol

1-(4-Bromophenyl)tetradecan-1-one

CAS No.: 113584-27-3

Cat. No.: VC21398710

Molecular Formula: C20H31BrO

Molecular Weight: 367.4g/mol

* For research use only. Not for human or veterinary use.

1-(4-Bromophenyl)tetradecan-1-one - 113584-27-3

Specification

CAS No. 113584-27-3
Molecular Formula C20H31BrO
Molecular Weight 367.4g/mol
IUPAC Name 1-(4-bromophenyl)tetradecan-1-one
Standard InChI InChI=1S/C20H31BrO/c1-2-3-4-5-6-7-8-9-10-11-12-13-20(22)18-14-16-19(21)17-15-18/h14-17H,2-13H2,1H3
Standard InChI Key ODPMGSFGCSCSLO-UHFFFAOYSA-N
SMILES CCCCCCCCCCCCCC(=O)C1=CC=C(C=C1)Br
Canonical SMILES CCCCCCCCCCCCCC(=O)C1=CC=C(C=C1)Br

Introduction

1-(4-Bromophenyl)tetradecan-1-one is an organic compound characterized by a tetradecane chain with a bromophenyl group and a ketone functional group. It belongs to the category of aromatic ketones, which are widely studied for their reactivity and utility in organic synthesis. This compound is of interest in various fields of chemistry due to its unique structure and potential applications in organic synthesis and materials science.

Synthesis Methods

The synthesis of 1-(4-Bromophenyl)tetradecan-1-one can be accomplished through several methods, with one common approach being the Friedel-Crafts acylation reaction. This method typically involves the reaction of bromobenzene derivatives with long-chain aliphatic compounds under controlled conditions, including temperature and solvent choice, to achieve optimal yields.

Friedel-Crafts Acylation

  • Reaction Components: Bromobenzene derivatives and long-chain aliphatic compounds.

  • Conditions: Careful control of temperature and solvent choice. Inert atmospheres (e.g., nitrogen or argon) are recommended to prevent moisture interference.

  • Yield: Optimal yields are achieved with precise control of reaction conditions.

Chemical Reactions and Applications

1-(4-Bromophenyl)tetradecan-1-one can participate in several chemical reactions typical for ketones, such as nucleophilic addition and reduction reactions. These reactions may require specific catalysts or conditions (e.g., temperature, pressure) to enhance reactivity and selectivity.

Potential Applications

  • Organic Synthesis: Useful as a building block in the synthesis of more complex molecules.

  • Materials Science: Potential applications due to its unique structure and properties.

Analytical Techniques

Relevant analyses such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy can provide insights into its structural characteristics and functional groups.

NMR Spectroscopy

  • Purpose: To determine the molecular structure and confirm the presence of specific functional groups.

  • Information Provided: Detailed information about the compound's molecular structure.

IR Spectroscopy

  • Purpose: To identify functional groups based on their vibrational frequencies.

  • Information Provided: Confirmation of the presence of ketone and aromatic groups.

Biological and Chemical Significance

While specific biological activities of 1-(4-Bromophenyl)tetradecan-1-one are not extensively documented, compounds with similar structures, such as those containing bromine, have shown potential in various biological applications, including antimicrobial and anticancer activities . The presence of bromine in organic compounds often enhances their biological activity due to its electronegative nature .

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